4,5-Dibromobenzene-1,2-diamine
Overview
Description
4,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two other hydrogen atoms are replaced by amine groups .
Molecular Structure Analysis
The molecular structure of 4,5-Dibromobenzene-1,2-diamine consists of a benzene ring, which is a six-membered ring with alternating double and single bonds. Two of the hydrogen atoms in the benzene ring are replaced by bromine atoms, and two other hydrogen atoms are replaced by amine groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dibromobenzene-1,2-diamine are as follows :
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Cancer Research , specifically in the study of Pancreatic Cancer .
Summary of the Application
4,5-Dibromobenzene-1,2-diamine, also known as 2Br-DAB, has been evaluated in genetically engineered mouse models of Pancreatic Cancer . This compound is part of a new class of non-platinum-based halogenated molecules (called FMD compounds) that selectively kill cancer cells .
Methods of Application
The compound was tested on human and murine pancreatic cancer cell lines for cell viability and colony formation . In vivo, preclinical experiments were conducted in LSL-KrasG12D/+;p48-Cre (KC) and KPC mice using 2Br-DAB (7 mg/kg, i.p.), +/- radiation (10 × 1.8 Gy), gemcitabine (100 mg/kg, i.p.), or a combination .
Results or Outcomes
2Br-DAB significantly reduced cell viability in human and murine pancreatic cancer cell lines in a dose-dependent manner . In vivo, 2Br-DAB reduced tumor frequency in KC mice . In the KPC model, 2Br-DAB or gemcitabine monotherapy had comparable therapeutic effects . Furthermore, the combination of gemcitabine and 2Br-DAB or 2Br-DAB and 18 Gy irradiation showed additional antineoplastic effects .
Application in Organic Solar Cells
Specific Scientific Field
This application falls under the field of Material Science , specifically in the development of Organic Solar Cells .
Summary of the Application
4,5-Dibromobenzene-1,2-diamine is used in the synthesis of conjugated polymers for scalable and efficient organic solar cells . The goal is to design conjugated polymers which can exhibit both high efficiency and straightforward synthesis .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the search results .
Results or Outcomes
High efficiency organic solar cells are demonstrated with a PTQ10:Y6 blend exhibiting 15% efficiency . The new synthetic approach to make PTQ10 has a significant reduction in cost (1/7th the original) and is also able to easily accommodate different side chains to move towards green processing solvents .
Application in Organic Light Emitting Diodes (OLEDs)
Specific Scientific Field
This application falls under the field of Material Science , specifically in the development of Organic Light Emitting Diodes (OLEDs) .
Summary of the Application
4,5-Dibromobenzene-1,2-diamine is used in the synthesis of 1,2,5-Chalcogenadiazoles fused with benzene or heterocyclic rings . These are intensively used in the construction of various photovoltaic materials such as OLEDs .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the search results .
Results or Outcomes
The outcomes of this application are not detailed in the search results .
Application in Synthesis of Conjugated Polymers
Specific Scientific Field
This application falls under the field of Chemistry , specifically in the Synthesis of Conjugated Polymers .
Summary of the Application
4,5-Dibromobenzene-1,2-diamine is used in the synthesis of conjugated polymers . By removing one functional group (F, Br, or NH2), there are then three possibilities to explore: (a) fluorination of 3,6-dibromobenzene-1,2,-diamine (5), (b) bromination of 1,2-diamino-4,5-difluorobenzene (6), and © amination of 1,4-dibromo-2,3-difluorobenzene (7) .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the search results .
Results or Outcomes
The outcomes of this application are not detailed in the search results .
Application in Synthesis of Photoactive Materials
Specific Scientific Field
This application falls under the field of Material Science , specifically in the synthesis of Photoactive Materials .
Summary of the Application
4,5-Dibromobenzene-1,2-diamine is used in the synthesis of 1,2,5-Chalcogenadiazoles fused with benzene or heterocyclic rings . These are intensively used in the construction of various photovoltaic materials .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the search results .
Results or Outcomes
The outcomes of this application are not detailed in the search results .
Application in Synthesis of Various Chemical Compounds
Specific Scientific Field
This application falls under the field of Chemistry , specifically in the Synthesis of Various Chemical Compounds .
Summary of the Application
4,5-Dibromobenzene-1,2-diamine is used in the synthesis of various chemical compounds . By removing one functional group (F, Br, or NH2), there are then three possibilities to explore: (a) fluorination of 3,6-dibromobenzene-1,2,-diamine (5), (b) bromination of 1,2-diamino-4,5-difluorobenzene (6), and © amination of 1,4-dibromo-2,3-difluorobenzene (7) .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the search results .
Results or Outcomes
The outcomes of this application are not detailed in the search results .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,5-dibromobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXGKCVKGXHPRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480013 | |
Record name | 4,5-Dibromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromobenzene-1,2-diamine | |
CAS RN |
49764-63-8 | |
Record name | 4,5-Dibromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dibromo-1,2-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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